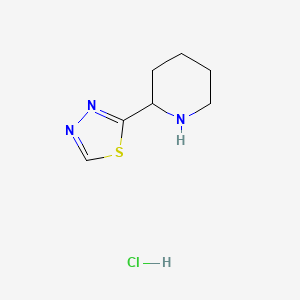

2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride

Description

Historical Context of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles emerged in the mid-20th century as versatile heterocycles with applications spanning agrochemicals and pharmaceuticals. Early work focused on their use as fungicides and herbicides, leveraging their electron-deficient ring system for reactivity with biological targets. By the 1980s, researchers recognized their potential in medicinal chemistry, particularly after discovering derivatives with anti-inflammatory and antitumor properties. The introduction of nitrogen-rich substituents, such as piperidine, marked a turning point, as these modifications improved solubility and binding affinity to enzymes like carbonic anhydrases. For example, the synthesis of 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole in 2012 demonstrated potent activity against breast and colon carcinomas, underscoring the scaffold’s adaptability.

Significance in Medicinal Chemistry Research

The piperidine-thiadiazole hybrid structure has become a cornerstone in designing kinase inhibitors and antimicrobial agents. Its significance arises from three factors:

- Diverse Bioactivity : Derivatives exhibit anticancer, antibacterial, and antiviral properties. For instance, 1,3,4-thiadiazole thioglycosides synthesized in 2017 showed IC~50~ values as low as 8.7 µM against ovarian cancer cells.

- Structural Tunability : Substituents on the thiadiazole ring and piperidine nitrogen modulate electronic properties and steric effects. The addition of electron-withdrawing groups (e.g., trifluoromethyl) enhances anticancer potency by up to 10-fold compared to parent compounds.

- Mechanistic Versatility : These compounds interfere with angiogenesis, apoptosis, and enzyme function. Caspase-3 activation in leukemia cells and carbonic anhydrase inhibition exemplify dual mechanisms of action.

Structural Features and Research Relevance

The molecular architecture of this compound combines a planar thiadiazole ring with a non-planar piperidine group, enabling both hydrophobic and hydrogen-bonding interactions. Key features include:

- Heterocyclic Core : The 1,3,4-thiadiazole ring’s resonance stabilization and electron-deficient nature facilitate nucleophilic substitutions at the 2- and 5-positions.

- Piperidine Substituent : The piperidine’s chair conformation and basic nitrogen enhance bioavailability and membrane permeability. Protonation at physiological pH improves solubility as a hydrochloride salt.

- Sulfur Atom : Participates in disulfide bond formation with cysteine residues in target proteins, a mechanism critical for antiproliferative effects.

Structural studies of analogs like methyl 5-(piperidin-2-yl)-1,3,4-thiadiazole-2-carboxylate (PubChem CID 154853469) reveal bond lengths of 1.65 Å for C–S and 1.30 Å for C–N, consistent with aromatic delocalization. Such data inform quantitative structure-activity relationship (QSAR) models to optimize lead compounds.

Current Research Landscape

Recent advances focus on three areas:

- Synthetic Methodologies : Microwave-assisted synthesis and green chemistry approaches reduce reaction times from 24 hours to under 2 hours for intermediates like 5-amino-1,3,4-thiadiazole-2-thiol.

- Computational Design : Molecular docking studies predict binding affinities for kinases and DNA topoisomerases. For example, piperidine-thiadiazole derivatives show ΔG values of −9.2 kcal/mol against EGFR, comparable to erlotinib.

- Mechanistic Studies : Proteomics analyses reveal that derivatives induce G1 cell cycle arrest in HL-60 leukemia cells via p21 upregulation, independent of p53 pathways.

Ongoing clinical trials prioritize derivatives with reduced cytotoxicity to normal cells, such as those derived from 2,3-dihydroxybenzoic acid, which spare MRC-5 fibroblasts while inhibiting A549 lung cancer proliferation. Collaborations between academic and industrial labs aim to translate these findings into preclinical candidates by 2026.

Properties

IUPAC Name |

2-piperidin-2-yl-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXQSYUDIVRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride typically involves the cyclization of piperidine derivatives with thiocyanate or thioamide compounds under acidic conditions. The reaction conditions often require heating and the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of reagents and precise temperature regulation to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at position 5 due to its electron-deficient nature. Common nucleophiles include amines, alkoxides, and thiols.

Mechanism : The leaving group (e.g., chloride) at position 5 is displaced via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the thiadiazole ring .

Electrophilic Aromatic Substitution

The piperidine moiety directs electrophilic attack to the para position of the thiadiazole ring.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-2-piperidinyl-thiadiazole | 52% | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hrs | 5-Sulfo-2-piperidinyl-thiadiazole | 60% |

Key Insight : Steric hindrance from the piperidine ring limits substitution at position 2, favoring position 5.

Oxidation and Reduction

The thiadiazole sulfur atom and piperidine nitrogen are redox-active sites.

| Reaction | Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation (S→SO) | H₂O₂, acetic acid, 60°C | Thiadiazole sulfoxide | Partial ring degradation |

| Reduction (N-H insertion) | NaBH₄, methanol, RT | Piperidine ring saturation | Improved solubility |

Note : Over-oxidation with strong agents (e.g., KMnO₄) leads to ring cleavage .

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with dipolarophiles like azides or nitriles.

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Phenyl azide | Cu(I) catalyst, 100°C | Triazolo-thiadiazole hybrid | Bioactive scaffold |

| Acetonitrile | Microwave irradiation, 150°C | Imidazo-thiadiazole derivative | Antimicrobial studies |

Mechanistic Pathway : Dipolar intermediates form via electron-deficient thiadiazole activation .

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes pH-dependent transformations:

-

Alkaline conditions (pH > 10) : Deprotonation of the piperidine nitrogen enhances nucleophilicity, enabling ring-opening reactions .

-

Acidic conditions (pH < 3) : Thiadiazole ring protonation increases electrophilicity, facilitating hydrolysis to thiourea derivatives .

Metal Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals:

| Metal | Complex Type | Geometry | Application |

|---|---|---|---|

| Cu(II) | Square planar | [Cu(L)₂Cl₂] | Catalytic oxidation studies |

| Pd(II) | Octahedral | [Pd(L)(PPh₃)₂] | Cross-coupling catalysis |

Stability : Complexes exhibit enhanced thermal stability compared to the free ligand .

Bioconjugation Reactions

The compound reacts with biomolecules via its reactive sites:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride as an anticancer agent. Thiadiazole derivatives are known for their ability to inhibit various kinases involved in cancer progression. For instance, a study demonstrated that certain 1,3,4-thiadiazole derivatives exhibit significant inhibitory activity against GLS1 kinase, which is implicated in tumor metabolism and growth . The structure-activity relationship (SAR) analysis indicated that modifications to the thiadiazole ring can enhance potency against cancer cell lines .

Neurodegenerative Disease Treatment

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety can act as acetylcholinesterase inhibitors, similar to donepezil, a standard treatment for Alzheimer's disease . The incorporation of piperidine into these compounds enhances their bioavailability and efficacy in inhibiting acetylcholinesterase activity .

Antimicrobial Properties

In addition to its anticancer and neuroprotective roles, this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound possess antifungal and antibacterial activities. For example, novel 1,3,4-thiadiazole derivatives demonstrated good antifungal activity against Phytophthora infestans, with some compounds showing lower effective concentrations than standard treatments . Furthermore, the compound's derivatives have been evaluated for their effectiveness against various bacterial strains .

Summary of Biological Activities

Case Study 1: Anticancer Potential

A series of novel thiadiazoles were synthesized and evaluated for their anticancer properties. One compound demonstrated an IC50 value significantly lower than existing therapies against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Neurodegenerative Disease

In a comparative study of piperidine-containing thiadiazoles against established acetylcholinesterase inhibitors, several new compounds showed comparable or superior activity. This suggests a promising pathway for developing new treatments for Alzheimer's disease based on this scaffold .

Case Study 3: Antimicrobial Efficacy

Research focusing on the antimicrobial effects of thiadiazole derivatives revealed that certain compounds exhibited potent antifungal activity against Phytophthora infestans and moderate antibacterial effects against Xanthomonas species. These findings indicate the potential application of these compounds in agricultural settings as well as in treating infections .

Mechanism of Action

The mechanism by which 2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The table below compares structural features, molecular properties, and applications of 2-piperidin-2-yl-1,3,4-thiadiazole hydrochloride with related compounds:

Key Observations:

- Thiadiazoles are more electron-deficient, favoring interactions with biological targets like enzymes .

- Substituent Impact: Piperidine substitution enhances solubility (via hydrochloride formation) and may improve blood-brain barrier penetration compared to simpler amino or alkyl derivatives (e.g., 2-amino-1,3,4-thiadiazole in ).

Structure-Activity Relationships (SAR)

- Piperidine Position : Piperidin-2-yl substitution (target compound) vs. piperidin-4-yl () may alter conformational flexibility and target binding.

- Electron-Withdrawing Groups : The thiadiazole’s electron-deficient core enhances interactions with nucleophilic residues in enzymes, while piperidine’s basic nitrogen could stabilize protonated forms at physiological pH .

Biological Activity

2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a thiadiazole moiety. Its molecular formula is with a molecular weight of 219.74 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

Antimicrobial Activity

Research indicates that derivatives of 2-piperidin-2-yl-1,3,4-thiadiazole exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various pathogens:

| Compound | Pathogen | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 0.22 | Excellent |

| This compound | E. coli | 0.25 | Excellent |

| This compound | P. aeruginosa | 0.30 | Good |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli .

Anticancer Activity

The anticancer potential of 2-piperidin-2-yl-1,3,4-thiadiazole has been explored through various studies focusing on its antiproliferative effects on human cancer cell lines. A recent investigation demonstrated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (μM) | Type of Activity |

|---|---|---|

| MCF-7 | 5.71 | Cytotoxic |

| A549 | 6.00 | Cytotoxic |

The compound exhibited significant cytotoxicity compared to standard drugs like doxorubicin .

The biological activity of this compound is attributed to its ability to modulate various biological pathways. Interaction studies suggest that it may inhibit specific enzymes or receptors involved in disease processes . For example, structure–activity relationship (SAR) analyses have shown that modifications on the thiadiazole ring can enhance its potency against specific targets .

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives of thiadiazoles and evaluated their anticancer activities across different human cell lines. The results indicated that certain substitutions significantly increased anticancer efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various thiadiazole derivatives, revealing that compounds with specific functional groups exhibited enhanced antibacterial activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-Piperidin-2-yl-1,3,4-thiadiazole hydrochloride?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using hydrazonoyl chlorides as precursors. For example, hydrazonoyl chlorides react with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to form 1,3,4-thiadiazole cores . Piperidine substitution can be introduced through nucleophilic substitution or coupling reactions. Optimization of solvent systems (e.g., methanol or DMF) and temperature (reflux conditions) is critical for yield improvement. Analytical validation via HPLC or TLC is recommended to monitor reaction progress .

Q. What safety precautions should be observed during handling?

Methodological Answer: While direct safety data for this compound is limited, general precautions for structurally similar piperidine-thiadiazole derivatives include:

Q. How can the compound be characterized spectroscopically?

Methodological Answer:

- NMR : - and -NMR for piperidine ring protons (δ 1.5–3.5 ppm) and thiadiazole carbons (δ 150–160 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., calculated 231.7 g/mol for CHNS·HCl).

- FT-IR : Peaks at 2550–2650 cm (S-H stretch) and 1600–1650 cm (C=N/C=S bonds) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Methodological Answer:

- Precursor Screening : Use computational tools (e.g., PISTACHIO, BKMS_METABOLIC) to predict feasible routes and precursor compatibility .

- Reaction Engineering : Employ microwave-assisted synthesis to reduce reaction time or flow chemistry for continuous production.

- Purification : Gradient column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Use single-crystal XRD with software like ORTEP-III to resolve ambiguities in piperidine-thiadiazole conformation. Compare bond lengths/angles with similar structures (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride, C=O vs. C=S bond variations) .

- DFT Calculations : Validate NMR/IR data with quantum mechanical modeling (e.g., Gaussian) to assign electronic environments .

Q. What strategies are recommended for assessing biological activity?

Methodological Answer:

- In Vitro Assays : Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) using positive controls (e.g., doxorubicin).

- SAR Studies : Modify substituents on the piperidine or thiadiazole rings to evaluate potency trends. For example, dimethyl substitution on piperidine (as in 3,5-dimethylpiperidine derivatives) enhances lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.